Acetytastragaloside

Description

Propriétés

IUPAC Name |

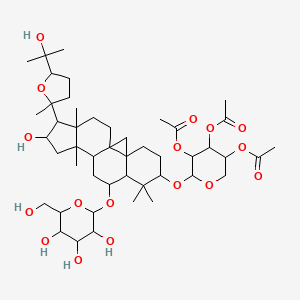

[4,5-diacetyloxy-6-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O17/c1-22(49)58-28-20-57-40(36(60-24(3)51)35(28)59-23(2)50)63-30-12-14-47-21-46(47)16-15-43(8)37(45(10)13-11-31(64-45)42(6,7)56)25(52)18-44(43,9)29(46)17-26(38(47)41(30,4)5)61-39-34(55)33(54)32(53)27(19-48)62-39/h25-40,48,52-56H,11-21H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZSMZJAHIHRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetylastragaloside I: A Technical Examination of its Mechanism of Action in Cellular Aging

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. A key hallmark of this process is the progressive shortening of telomeres, the protective caps (B75204) at the ends of chromosomes. Acetylastragaloside I, a purified small molecule derived from the root of Astragalus membranaceus, has emerged as a significant compound of interest in the field of anti-aging research. Marketed as TA-65®, this molecule is recognized for its ability to activate telomerase, an enzyme capable of elongating telomeres. This technical guide provides an in-depth analysis of the known mechanisms through which Acetylastragaloside I counteracts cellular aging. It consolidates quantitative data from various studies, details relevant experimental methodologies, and visualizes the core signaling pathways. The primary mechanism of action is centered on the activation of telomerase, which leads to the lengthening of short telomeres, a reduction in DNA damage signals, and a decrease in the proportion of senescent cells. Furthermore, evidence suggests that Acetylastragaloside I and its related compounds may mitigate oxidative stress and influence key senescence-associated proteins, although the direct effects on the latter require further elucidation.

Core Mechanism: Telomerase Activation and Telomere Elongation

The principal anti-aging mechanism of Acetylastragaloside I is its ability to activate the enzyme telomerase. Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, thereby counteracting the telomere attrition that occurs with each cell division. By maintaining telomere length, Acetylastragaloside I helps to delay the onset of replicative senescence.

Upregulation of Telomerase Activity

Acetylastragaloside I has been shown to increase telomerase activity in a variety of cell types. In vitro studies have demonstrated a dose-responsive increase in telomerase activity in human neonatal keratinocytes, fetal fibroblasts, and T-cells[1]. The activation is significant, with studies reporting a 1.3 to 3.3-fold increase in telomerase activity in human T-cell cultures[2]. This activation is believed to be mediated, at least in part, through the MAPK signaling pathway[3].

Elongation of Telomeres

The increased telomerase activity translates to a measurable elongation of telomeres. A randomized, double-blind, placebo-controlled study on human subjects demonstrated that a low dose of TA-65 (250 U) led to a significant increase in telomere length of approximately 530 base pairs over a 12-month period, whereas the placebo group experienced a loss of about 290 base pairs[4]. Furthermore, in mouse embryonic fibroblasts (MEFs), TA-65 treatment increased the average telomere length and specifically elongated the shortest telomeres, which are the preferred substrates for telomerase[5].

Data Presentation: Telomerase Activity and Telomere Length

| Parameter | Cell/Subject Type | Treatment | Result | Reference |

| Telomerase Activity | Human Neonatal Keratinocytes | TA-65® (30-100 nM) | 2- to 3-fold increase | [1] |

| Telomerase Activity | Human T-cells | TA-65® | 1.3- to 3.3-fold increase | [2] |

| Telomerase Activity | Human Peripheral Blood Mononuclear Cells | TA-65® (0.16-0.32 µg/ml) | ~2-fold increase | [2] |

| mTERT mRNA Levels | Mouse Liver (in vivo) | TA-65® dietary supplement | 10-fold increase | [5] |

| Telomere Length | Human Subjects (53-87 years) | TA-65® (250 U/day for 12 months) | +530 ± 180 bp (vs. -290 ± 100 bp in placebo) | [4] |

| Average Telomere Length | Mouse Embryonic Fibroblasts (G3 Terc+/-) | TA-65® (10 µM) | Increase from 37.87 Kb to 42.68 Kb | [5] |

| Percentage of Short Telomeres (<8kb) | Mouse Embryonic Fibroblasts (G3 Terc+/-) | TA-65® (1 µM) | Decrease from ~5% to ~1.9% | [6] |

Impact on Cellular Senescence Pathways

Cellular senescence is governed by complex signaling pathways, most notably the p53/p21 and p16INK4a/Rb pathways. These pathways act as checkpoints that enforce cell cycle arrest in response to various stressors, including telomere shortening.

Influence on p16INK4a and p21CIP1

While direct quantitative data on the effect of Acetylastragaloside I on p16INK4a and p21CIP1 protein levels is limited, studies on related compounds provide some insight. Cycloastragenol, a molecule structurally related to Acetylastragenol I, has been shown to significantly decrease the high levels of p16 protein associated with replicative senescence in cell cultures[7]. In a model of high-glucose-induced stress, both Cycloastragenol and Astragaloside IV were found to downregulate the protein expression of p16, thereby protecting cells from stress-induced senescence[8][9]. The upregulation of telomerase itself has been shown to suppress p16 expression, suggesting an indirect mechanism of action for Acetylastragaloside I on this key senescence marker[9].

dot

Caption: Acetylastragaloside I signaling pathway in cellular aging.

Attenuation of Oxidative Stress and DNA Damage

Oxidative stress and the accumulation of DNA damage are intertwined processes that are central to cellular aging. Reactive oxygen species (ROS) can directly damage DNA and other cellular components, accelerating the aging phenotype.

Reduction of Reactive Oxygen Species (ROS)

Acetylastragaloside I has demonstrated antioxidant properties. In a study using mouse embryonic fibroblasts, TA-65 treatment led to a significant decrease in TGF-β1-induced ROS production. The related compound, Astragaloside IV, has also been shown to decrease ROS generation in various cell types under oxidative stress conditions[5]. This is achieved, in part, by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-Px)[5].

Amelioration of DNA Damage

Telomere shortening itself is a form of DNA damage that triggers a DNA damage response (DDR). By elongating telomeres, Acetylastragaloside I mitigates this primary source of age-related DNA damage. A key marker of DNA double-strand breaks is the phosphorylation of histone H2AX (γ-H2AX). In mouse embryonic fibroblasts with dysfunctional telomeres, treatment with TA-65 was shown to decrease the levels of nuclear γ-H2AX, indicating a rescue of the DNA damage response[6].

Data Presentation: Oxidative Stress and DNA Damage Markers

| Parameter | Cell Type | Stressor | Treatment | Result | Reference |

| ROS Levels | Mouse Embryonic Fibroblasts | TGF-β1 | TA-65 (2 µM) | Significant decrease in ROS production | |

| ROS Levels | H9c2 cells | H2O2 | Astragaloside IV | Decrease from 73.53% to 56.93% | [5] |

| γ-H2AX Levels | Mouse Embryonic Fibroblasts (Terc+/-) | Telomere Dysfunction | TA-65 | Significant decrease in mean immunofluorescence | [6] |

| Antioxidant Enzyme Activity (SOD) | H9c2 cells | H2O2 | Astragaloside IV | Significant increase | [5] |

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Activity

This protocol is a highly sensitive PCR-based method to measure telomerase activity.

1. Cell Lysate Preparation:

-

Harvest approximately 100,000 to 500,000 cells.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 100-200 µL of ice-cold CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a Bradford or BCA assay.

2. TRAP Reaction:

-

In a PCR tube, combine the cell extract (containing 0.5-1 µg of protein) with a reaction mixture containing a TRAP buffer, dNTPs, a TS forward primer, and an ACX reverse primer.

-

Incubate at 25-30°C for 30-60 minutes to allow for telomerase-mediated extension of the TS primer.

-

Heat-inactivate the telomerase at 95°C for 5 minutes.

3. PCR Amplification:

-

Perform PCR amplification of the extended products for 30-35 cycles. A typical cycle is: 95°C for 30s, 55-60°C for 30s, and 72°C for 1 min.

-

Include a final extension step at 72°C for 5 minutes.

4. Detection and Quantification:

-

Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

-

Stain the gel with SYBR Green or a similar DNA stain.

-

Visualize the characteristic 6-base pair ladder pattern.

-

Quantify the intensity of the ladder to determine relative telomerase activity.

dot

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This histochemical assay identifies senescent cells based on increased lysosomal β-galactosidase activity at pH 6.0.

1. Cell Preparation:

-

Culture cells in multi-well plates or on coverslips.

-

Treat cells with Acetylastragaloside I or control vehicle for the desired duration.

2. Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

-

Wash the cells three times with PBS.

3. Staining:

-

Prepare the SA-β-Gal staining solution containing: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

-

Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours, protected from light.

4. Visualization and Quantification:

-

Observe the cells under a bright-field microscope.

-

Senescent cells will appear blue due to the cleavage of X-gal.

-

Quantify the percentage of blue-stained cells out of the total number of cells in multiple fields of view.

Conclusion and Future Directions

Acetylastragaloside I demonstrates a clear mechanism of action in cellular aging primarily through the activation of telomerase, leading to telomere elongation and a subsequent delay in replicative senescence. The available data also points towards beneficial effects in reducing oxidative stress and mitigating DNA damage. While the direct impact on key senescence regulators like p16INK4a and p21CIP1 requires more targeted investigation, the current body of evidence strongly supports the role of Acetylastragaloside I as a promising agent in the field of anti-aging. Future research should focus on elucidating the precise upstream signaling events that lead to telomerase activation and on conducting more extensive studies to quantify its effects on the broader network of senescence-associated pathways in human subjects.

dot

Caption: Logical flow of Acetylastragaloside I's effects on cellular aging.

References

- 1. The telomerase activator TA-65 protects from cigarette smoke-induced small airway remodeling in mice through extra-telomeric effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The telomerase activator TA-65 protects from cigarette smoke-induced small airway remodeling in mice through extra-telomeric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The telomerase activator TA-65 elongates short telomeres and increases health span of adult/old mice without increasing cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluating Strategies to Normalise Biological Replicates of Western Blot Data [ouci.dntb.gov.ua]

- 9. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylastragaloside I: A Technical Guide to Synthesis, Purification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylastragaloside I, a saponin (B1150181) derived from Astragalus species, is a compound of increasing interest within the scientific community due to its potential therapeutic applications. As a di-acetylated derivative of Astragalaloside I, its modified chemical structure may confer unique pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and purification methodologies for Acetylastragaloside I, tailored for researchers and professionals in drug development. It details a feasible synthetic route through regioselective acetylation and outlines robust purification strategies using column chromatography and High-Performance Liquid Chromatography (HPLC). Furthermore, this document explores the potential biological activities of Acetylastragaloside I, drawing inferences from studies on closely related astragalosides, particularly focusing on the Wnt/β-catenin and cGAS-STING signaling pathways. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex workflows and signaling cascades, adhering to specified formatting guidelines to ensure clarity and accessibility for the target audience.

Synthesis of Acetylastragaloside I

The primary route for the synthesis of Acetylastragaloside I involves the regioselective acetylation of Astragaloside (B48827) I. This process selectively introduces acetyl groups to the hydroxyl moieties of the xylose residue of Astragaloside I. A common and effective method for this transformation is the use of acetic anhydride (B1165640) in the presence of pyridine (B92270).

Experimental Protocol: Regioselective Acetylation

This protocol is based on established methods for the acetylation of glycosides.[1]

Materials:

-

Astragaloside I

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dry Methanol (B129727) (MeOH)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolve Astragaloside I (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (2.5 equivalents for each hydroxyl group to be acetylated) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding dry methanol.

-

Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Acetylastragaloside I.

Synthesis Workflow

Purification of Acetylastragaloside I

The purification of Acetylastragaloside I from the reaction mixture is critical to obtaining a high-purity product for biological assays and further research. A two-step purification process involving initial column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocol: Column Chromatography

This protocol provides a general guideline for the initial purification of Acetylastragaloside I.[2][3]

Materials:

-

Crude Acetylastragaloside I

-

Silica Gel (for column chromatography)

-

Solvents for mobile phase (e.g., a gradient of methanol in chloroform (B151607) or ethyl acetate)

Procedure:

-

Prepare a silica gel column of appropriate size.

-

Dissolve the crude Acetylastragaloside I in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a gradient of methanol in a mixture of chloroform and ethyl acetate.

-

Collect fractions and monitor them by TLC to identify the fractions containing the desired product.

-

Pool the fractions containing pure Acetylastragaloside I and concentrate under reduced pressure.

Experimental Protocol: Reversed-Phase HPLC

For high-purity Acetylastragaloside I, a final purification step using reversed-phase HPLC is recommended. The following protocol is adapted from methods used for the separation of similar astragalosides.[4]

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)

Mobile Phase:

-

Solvent A: 0.1% (v/v) formic acid in water

-

Solvent B: Acetonitrile

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% B).

-

Dissolve the partially purified Acetylastragaloside I in a suitable solvent (e.g., methanol or the initial mobile phase).

-

Inject the sample onto the column.

-

Elute with a linear gradient of Solvent B (e.g., 20% to 80% B over 40 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 203 nm for saponins).

-

Collect the fractions corresponding to the Acetylastragaloside I peak.

-

Combine the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization) to obtain the final product.

Purification Workflow

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and purification of Acetylastragaloside I, based on typical yields for similar reactions and purification protocols.

Table 1: Synthesis of Acetylastragaloside I

| Parameter | Value |

| Starting Material | Astragaloside I |

| Key Reagents | Acetic Anhydride, Pyridine |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Room Temperature |

| Estimated Yield (crude) | 85-95% |

Table 2: Purification of Acetylastragaloside I

| Purification Step | Stationary Phase | Mobile Phase Gradient | Estimated Recovery | Estimated Purity |

| Column Chromatography | Silica Gel | Methanol in Chloroform | 80-90% | >90% |

| Preparative HPLC | C18 | Acetonitrile in Water | 70-85% | >98% |

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of Acetylastragaloside I are limited, its structural similarity to Astragaloside I and Astragaloside IV allows for informed hypotheses regarding its potential pharmacological effects and underlying mechanisms.

Wnt/β-catenin Signaling Pathway

Astragaloside I has been shown to stimulate osteoblast differentiation through the Wnt/β-catenin signaling pathway.[5] It is plausible that Acetylastragaloside I, as a derivative, may also modulate this pathway. The Wnt/β-catenin pathway is crucial for cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and developmental disorders.

cGAS-STING Signaling Pathway

Astragaloside IV has been reported to regulate the cGAS-STING signaling pathway, which is a key component of the innate immune system responsible for detecting cytosolic DNA and triggering an immune response. Given that Acetylastragaloside I is structurally related to Astragaloside IV, it may also possess immunomodulatory properties via this pathway. The cGAS-STING pathway is implicated in antiviral defense, autoimmune diseases, and cancer immunotherapy.

Conclusion

This technical guide provides a foundational framework for the synthesis and purification of Acetylastragaloside I, along with insights into its potential biological activities. The detailed protocols and workflows are intended to serve as a valuable resource for researchers initiating studies on this promising saponin. Further investigation is warranted to elucidate the specific biological functions of Acetylastragaloside I and to validate its effects on the Wnt/β-catenin and cGAS-STING signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this natural product derivative.

References

- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Astragalus polysaccharides and astragaloside IV alleviate inflammation in bovine mammary epithelial cells by regulating Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Basis of the Anti-Inflammatory Property of Astragaloside IV for the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Astragaloside I Stimulates Osteoblast Differentiation Through the Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylastragaloside I: A Technical Guide to its Natural Sources, Extraction, and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylastragaloside I, a cycloartane-type triterpenoid (B12794562) saponin (B1150181), is a significant bioactive compound found in various species of the Astragalus genus. This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and purification protocols for Acetylastragaloside I. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to facilitate its isolation and characterization for research and drug development purposes.

Natural Sources of Acetylastragaloside I

Acetylastragaloside I is primarily isolated from the roots of plants belonging to the Astragalus genus (Fabaceae family). While Astragalus membranaceus (Fisch.) Bge. is the most commonly cited source, other species also contain this compound. Quantitative analysis of various Astragalus species has revealed differing concentrations of Acetylastragaloside I and its related compounds, Astragaloside I, II, and IV.

A study analyzing fifteen Astragalus species found that Astragalus michauxianus contained the highest concentration of Astragaloside I, a closely related precursor or derivative of Acetylastragaloside I.[1] The content of these key saponins (B1172615) varies significantly between species, highlighting the importance of species selection and proper identification for efficient extraction.

Table 1: Quantitative Content of Astragaloside I in Various Astragalus Species

| Astragalus Species | Astragaloside I Content (mg/g DW) |

| A. michauxianus | 2.4947 ± 0.026 |

| Other analyzed species | Varying lower concentrations |

Data sourced from a study on fifteen Astragalus species collected across Iran.[1]

Extraction of Acetylastragaloside I

The extraction of Acetylastragaloside I from Astragalus root material typically involves solvent extraction methods. Ethanol is a commonly used solvent due to its ability to effectively solubilize saponins. The general workflow for extraction is depicted in the diagram below.

Caption: General workflow for the extraction of Acetylastragaloside I.

Experimental Protocol: Ethanol Reflux Extraction

This protocol outlines a standard method for extracting saponins, including Acetylastragaloside I, from Astragalus root.

Materials:

-

Dried Astragalus membranaceus root powder

-

80% Ethanol

-

Reflux apparatus

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried Astragalus membranaceus root powder.

-

Place the powder in a round-bottom flask and add 1 L of 80% ethanol.

-

Set up the reflux apparatus and heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool to room temperature and then filter through filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh 80% ethanol.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

Table 2: Typical Parameters for Ethanol Reflux Extraction

| Parameter | Value |

| Solvent | 80% Ethanol |

| Solid-to-Liquid Ratio | 1:10 (g/mL) |

| Extraction Time | 2 hours per cycle |

| Number of Extractions | 3 |

| Temperature | Reflux Temperature |

Purification of Acetylastragaloside I

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step purification process is necessary to isolate Acetylastragaloside I to a high degree of purity. This typically involves a combination of different chromatographic techniques.

Caption: General workflow for the purification of Acetylastragaloside I.

Experimental Protocol: Column Chromatography

Materials:

-

Crude saponin extract

-

Silica gel (100-200 mesh)

-

Glass column

-

Solvents: Chloroform (B151607), Methanol (B129727)

-

TLC plates (silica gel GF254)

-

Developing chamber

-

Vanillin-sulfuric acid reagent for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the glass column. Allow the silica gel to settle and pack uniformly.

-

Sample Loading: Dissolve the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform. Start with 100% chloroform and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) continuously.

-

TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating.

-

Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a standard Acetylastragaloside I.

-

Concentration: Concentrate the pooled fractions under reduced pressure to obtain a fraction enriched with Acetylastragaloside I.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Enriched fraction from column chromatography

-

HPLC grade acetonitrile (B52724) and water

-

Preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm)

-

UV detector or Evaporative Light Scattering Detector (ELSD)

Procedure:

-

Sample Preparation: Dissolve the enriched fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions: Set up the preparative HPLC system with the conditions outlined in Table 3.

-

Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to the retention time of Acetylastragaloside I.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of over 95% is often achievable.[2]

-

Lyophilization: Lyophilize the purified fraction to obtain pure Acetylastragaloside I as a white powder.

Table 3: Typical Preparative HPLC Parameters for Astragaloside Purification

| Parameter | Value |

| Column | C18, 10 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |

| Flow Rate | 3-5 mL/min |

| Detection | UV at 203 nm or ELSD |

| Injection Volume | 1-5 mL (depending on concentration) |

Note: The optimal mobile phase composition and gradient profile should be determined empirically for the best separation.

Signaling Pathway

While specific signaling pathway studies for Acetylastragaloside I are limited, research on the closely related Astragaloside I has shown its involvement in the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation. It is plausible that Acetylastragaloside I may exert its biological effects through similar or related pathways.

Caption: Postulated Wnt/β-catenin signaling pathway activation by Acetylastragaloside I.

Conclusion

This technical guide provides a framework for the extraction and purification of Acetylastragaloside I from its natural sources. The presented protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further optimization of these methods may be necessary depending on the specific Astragalus species and the desired scale of production. The elucidation of the specific signaling pathways modulated by Acetylastragaloside I remains an active area of research with significant therapeutic potential.

References

Navigating the In Vivo Journey of Acetylastragaloside I: A Technical Guide to Unraveling its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylastragaloside I (AASI) is a key bioactive saponin (B1150181) isolated from the medicinal plant Astragalus membranaceus. Despite its potential therapeutic significance, a comprehensive in vivo pharmacokinetic profile of AASI remains largely uncharacterized in publicly available scientific literature. This technical guide addresses this knowledge gap by providing a detailed framework for conducting preclinical pharmacokinetic studies of AASI. It outlines the essential experimental protocols for in vivo studies in rodent models, encompassing both oral and intravenous administration routes. Furthermore, a robust and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of AASI in plasma is detailed. This guide also presents visualizations of the experimental workflows and a hypothetical metabolic pathway to aid in the conceptualization and execution of these critical drug development studies. The methodologies described herein are designed to enable researchers to generate the crucial data needed to understand the absorption, distribution, metabolism, and excretion (ADME) of Acetylastragaloside I, a prerequisite for its further clinical development.

Introduction: The Imperative for Pharmacokinetic Profiling of Acetylastragaloside I

Acetylastragaloside I, a cycloartane-type triterpenoid (B12794562) saponin, is a significant constituent of Astragalus membranaceus, a herb with a long history of use in traditional medicine. While preliminary studies suggest various pharmacological activities, the clinical translation of AASI is hampered by the absence of fundamental pharmacokinetic data. Understanding its in vivo behavior—how it is absorbed, where it distributes in the body, how it is metabolized, and how it is eliminated—is paramount for dose selection, predicting efficacy, and assessing potential toxicity. This guide provides the necessary methodological foundation for researchers to undertake such investigations.

Proposed In Vivo Pharmacokinetic Study Protocol

A well-designed in vivo study is the cornerstone of pharmacokinetic profiling. The following protocol outlines a typical study in a rat model to determine key pharmacokinetic parameters following both intravenous and oral administration, which is essential for determining absolute bioavailability.

2.1. Animal Model and Dosing

-

Species: Sprague-Dawley rats (male, 200-250 g) are a commonly used model for pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They should be fasted overnight before dosing.

-

Groups:

-

Intravenous (IV) Group (n=6): Acetylastragaloside I administered as a single bolus dose (e.g., 1-5 mg/kg) via the tail vein. The compound should be dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol.

-

Oral (PO) Group (n=6): Acetylastragaloside I administered as a single dose (e.g., 10-50 mg/kg) via oral gavage. The compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium.

-

2.2. Blood Sampling

Blood samples (approximately 0.2-0.3 mL) should be collected from the jugular or saphenous vein into heparinized tubes at the following time points:

-

IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

PO Group: 0 (predose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose.

Plasma should be immediately separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

2.3. Data Analysis

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters are summarized in the table below.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 | Elimination half-life. |

| CL | Total body clearance. |

| Vd | Volume of distribution. |

| F (%) | Absolute bioavailability, calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. |

Analytical Methodology: UPLC-MS/MS for AASI Quantification in Plasma

A sensitive and specific analytical method is crucial for accurately measuring the low concentrations of AASI expected in plasma. UPLC-MS/MS is the gold standard for this purpose.

3.1. Sample Preparation

A protein precipitation method is generally effective for extracting saponins (B1172615) from plasma.

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS), such as another astragaloside (B48827) not present in the study or a structurally similar compound.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject an aliquot (e.g., 2-5 µL) into the UPLC-MS/MS system.

3.2. UPLC Conditions (Hypothetical)

-

Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm), is suitable.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution: A gradient from low to high organic phase concentration will be necessary to elute the analyte and separate it from endogenous plasma components. A typical gradient might be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

3.3. MS/MS Conditions (Hypothetical)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is often used for saponins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for Acetylastragaloside I and the internal standard would need to be determined by infusing a standard solution of the compound into the mass spectrometer. For AASI (C43H70O15, MW: 827.0), one might expect a precursor ion corresponding to [M+H]+ or [M+Na]+.

Visualizing the Process: Experimental Workflows and Pathways

4.1. In Vivo Pharmacokinetic Study Workflow

In Vivo Pharmacokinetic Study Workflow

4.2. UPLC-MS/MS Sample Preparation and Analysis Workflow

The Biological Frontier of Acetylastragaloside I and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylastragaloside I (ASI), a key bioactive saponin (B1150181) derived from Astragalus membranaceus, and its derivatives are emerging as promising candidates in therapeutic research. This technical guide provides a comprehensive overview of their biological activities, focusing on their anti-inflammatory, anticancer, and immunomodulatory effects. While much of the detailed experimental data comes from the closely related and more extensively studied Astragaloside IV (AS-IV), this document synthesizes the available information to illuminate the potential of ASI and its analogues. This guide details the experimental protocols for assessing these bioactivities and visualizes the key signaling pathways implicated in their mechanisms of action, offering a foundational resource for researchers in pharmacology and drug discovery.

Introduction

Astragalus membranaceus has a long history in traditional medicine, with modern research identifying its constituent saponins, known as astragalosides, as the primary drivers of its therapeutic properties. Acetylastragaloside I is a naturally occurring acetylated derivative of Astragaloside IV. The acetylation of astragalosides can influence their bioavailability and biological activity, making ASI and other synthetic derivatives subjects of significant scientific interest. This guide explores the known biological activities of ASI and its derivatives, providing a framework for future research and development.

Anti-inflammatory Activity

Acetylastragaloside I and its derivatives exhibit potent anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production. While specific quantitative data for Acetylastragaloside I is limited in the reviewed literature, studies on the closely related Astragaloside IV provide significant insights into the likely mechanisms.

Mechanism of Action

The anti-inflammatory effects of astragalosides are largely attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways.[1][2] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Inhibition of NF-κB Pathway: Astragaloside IV has been shown to inhibit the nuclear translocation of NF-κB, a critical step in its activation.[3] This prevents the transcription of target genes that encode for inflammatory mediators.

-

Modulation of MAPK Pathway: Astragalosides can also suppress the phosphorylation of key proteins in the MAPK cascade (p38, ERK, and JNK), further dampening the inflammatory response.[2][4]

dot

Caption: Putative Anti-inflammatory Signaling Pathway of Acetylastragaloside I.

Quantitative Data

| Compound/Extract | Assay | Cell Line | Concentration | Result | Reference |

| Tiliroside | TPA-induced mouse ear edema | In vivo | ED50 = 357 µ g/ear | Significant inhibition of inflammation | |

| Tiliroside | Phospholipase A2-induced mouse paw edema | In vivo | ED50 = 35.6 mg/kg | Significant inhibition of inflammation | |

| Flavonoids | LPS-stimulated THP-1 monocytes | THP-1 | 10, 20, 50 ppm | Decreased expression of IL-1β, IL-6, IL-8, IL-10, TNF-α |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a general method for assessing the anti-inflammatory effects of Acetylastragaloside I in a macrophage cell line.

dot

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of Acetylastragaloside I. A vehicle control is also included.

-

Stimulation: After a pre-incubation period with the compound, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is quantified using the Griess reagent.

-

Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are measured using commercial ELISA kits.

Anticancer Activity

Astragalosides have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation and migration.

Mechanism of Action

The anticancer activity of astragalosides is thought to be mediated through multiple pathways, including:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

-

Modulation of Signaling Pathways: Interfering with pathways crucial for cancer cell survival and growth, such as the PI3K/Akt pathway.

Quantitative Data

While specific IC50 values for Acetylastragaloside I are not widely reported, the following table provides data for other compounds to illustrate the typical range of cytotoxic activity.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| 1'-acetoxychavicol acetate (B1210297) (ACA) | A549 (Lung Cancer) | 24 | ~45 | |

| 1'-acetoxychavicol acetate (ACA) | A549 (Lung Cancer) | 48 | ~30 | |

| 1'-acetoxychavicol acetate (ACA) | A549 (Lung Cancer) | 72 | ~20 | |

| Artemisia sieberi Leaf Extract (ASLE) | A549 (Lung Cancer) | 48 | 98.6 µg/mL | |

| Artemisia sieberi Leaf Extract (ASLE) | MCF-7 (Breast Cancer) | 48 | 253.9 µg/mL |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common initial screening tool for anticancer activity.

dot

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are maintained in appropriate culture medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to attach overnight.

-

Treatment: The medium is replaced with fresh medium containing serial dilutions of Acetylastragaloside I. Control wells receive the vehicle only.

-

Incubation: Plates are incubated for 24, 48, and 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Immunomodulatory Effects

Astragalosides have been shown to possess immunomodulatory activities, capable of both stimulating and suppressing the immune response depending on the context. This dual activity makes them intriguing candidates for treating a range of immune-related disorders.

Mechanism of Action

The immunomodulatory effects of astragalosides are complex and involve the regulation of various immune cells and signaling molecules.

-

T-Cell Activation: Astragaloside VII and its derivatives have been shown to induce T-cell activation.

-

Dendritic Cell Maturation: These compounds can also promote the maturation of dendritic cells, which are key antigen-presenting cells.

-

Cytokine Production: Astragalosides can modulate the production of various cytokines. For instance, they can increase the secretion of IL-1β and IL-12 in dendritic cells, promoting a Th1-type immune response. In other contexts, they can inhibit the production of pro-inflammatory cytokines.

dot

Caption: Immunomodulatory Actions of Acetylastragaloside I and Derivatives.

Quantitative Data

The following table summarizes the effects of Astragaloside VII and its derivatives on cytokine production.

| Compound | Cell Type | Stimulant | Cytokine | Effect | Reference |

| Astragaloside VII | Human whole blood cells | PMA/ionomycin | IL-1β | Increased production | |

| Astragaloside VII | Mouse BMDCs | LPS | IL-1β, IL-12 | Increased production | |

| Astragaloside VII Derivatives | Mouse BMDCs | LPS | IL-1β, IL-12 | Increased production |

Experimental Protocol: Assessment of Immunomodulatory Effects on Cytokine Production

This protocol describes a general method to evaluate the effect of Acetylastragaloside I on cytokine secretion from immune cells.

Methodology:

-

Cell Isolation and Culture: Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an immune cell line (e.g., RAW 264.7 macrophages).

-

Cell Seeding: Plate the cells in a 24-well or 96-well plate at an appropriate density.

-

Treatment: Treat the cells with different concentrations of Acetylastragaloside I.

-

Stimulation: Stimulate the cells with an appropriate agent, such as LPS for macrophages or phytohemagglutinin (PHA) for T-cells, to induce cytokine production.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the supernatant using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

Derivatives of Acetylastragaloside I

The synthesis of derivatives of astragalosides is an active area of research aimed at improving their pharmacological properties. For example, the semi-synthesis of dicarboxylic and dodecylamine-conjugated derivatives of Astragaloside VII has been reported. These modifications can alter the compound's solubility, stability, and interaction with biological targets, potentially enhancing its therapeutic efficacy. Further research into the synthesis and biological evaluation of Acetylastragaloside I derivatives is warranted to explore their full therapeutic potential.

Conclusion and Future Directions

Acetylastragaloside I and its derivatives represent a promising class of natural compounds with diverse biological activities. While research on Astragaloside IV provides a strong foundation, there is a clear need for more focused studies on Acetylastragaloside I to fully elucidate its pharmacological profile. Future research should prioritize:

-

Quantitative Bioactivity Studies: Determining the specific IC50 and EC50 values of Acetylastragaloside I in various anti-inflammatory, anticancer, and immunomodulatory assays.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by Acetylastragaloside I.

-

Synthesis and Evaluation of Derivatives: Designing and synthesizing novel derivatives of Acetylastragaloside I with improved pharmacokinetic and pharmacodynamic properties.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of disease.

This technical guide serves as a starting point for researchers, providing the necessary background and experimental frameworks to advance the study of Acetylastragaloside I and its derivatives as potential therapeutic agents.

References

- 1. Astragaloside IV suppresses inflammatory response via suppression of NF-κB, and MAPK signalling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

Acetylastragaloside I and its Role in Telomerase Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomere shortening is a fundamental hallmark of cellular aging, contributing to a range of age-related diseases. Telomerase, a reverse transcriptase that extends telomeres, represents a key therapeutic target for mitigating age-associated cellular decline. Acetylastragaloside I, a small molecule saponin (B1150181) derived from Astragalus membranaceus, has garnered significant interest for its potential to activate telomerase. This technical guide provides an in-depth overview of the molecular mechanisms underlying Acetylastragaloside I-mediated telomerase activation, supported by experimental protocols and data presented for scientific scrutiny and further research. While direct quantitative data for Acetylastragaloside I is emerging, this document draws upon evidence from closely related and precursor compounds, Astragaloside IV and Cycloastragenol, to elucidate the probable signaling pathways involved.

Introduction: Telomeres, Telomerase, and Cellular Aging

Telomeres are repetitive nucleotide sequences (TTAGGG) at the ends of linear chromosomes that protect them from degradation and fusion. With each cell division, a small portion of the telomeric DNA is lost, leading to progressive shortening. This attrition eventually triggers cellular senescence or apoptosis, contributing to the aging process and the pathogenesis of age-related diseases.

Telomerase, a ribonucleoprotein enzyme, counteracts telomere shortening by adding telomeric repeats to the chromosome ends. It is composed of a catalytic subunit, telomerase reverse transcriptase (hTERT), and an RNA component (hTR) that serves as a template. While highly active in embryonic and stem cells, telomerase activity is low or absent in most somatic cells. The activation of telomerase is therefore a promising strategy for promoting cellular longevity and healthspan.

Acetylastragaloside I: A Potential Telomerase Activator

Acetylastragaloside I is a triterpenoid (B12794562) saponin isolated from the roots of Astragalus membranaceus, a plant with a long history in traditional medicine for its anti-aging properties. It is structurally related to other well-studied telomerase activators from Astragalus, namely Astragaloside IV and its aglycone, Cycloastragenol. Research on these related compounds provides a strong foundation for understanding the potential of Acetylastragaloside I in activating telomerase.

Molecular Mechanism of Telomerase Activation

The primary mechanism by which Acetylastragaloside I is hypothesized to activate telomerase is through the upregulation of hTERT gene expression. This is likely mediated by the activation of specific intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and potentially the Protein Kinase C (PKC) pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Evidence from studies on related Astragalus-derived saponins (B1172615) suggests that these compounds can stimulate the phosphorylation and activation of key proteins in this pathway, leading to increased hTERT transcription.

The Protein Kinase C (PKC) Signaling Pathway

The PKC family of kinases is involved in a variety of cellular signaling pathways. Some studies suggest that PKC activation can lead to an increase in telomerase activity, potentially through the phosphorylation of hTERT or other regulatory proteins.

Quantitative Data Summary

While specific quantitative data for Acetylastragaloside I is not yet widely published, studies on related compounds provide a benchmark for expected efficacy. The following table summarizes representative data from studies on telomerase activators, including formulations containing Astragalus extracts.[1]

| Compound/Formulation | Cell Type | Concentration | Fold Increase in Telomerase Activity (vs. Control) | Reference |

| Astragalus Extract Formulation | Human PBMCs | 12.8 µg/mL | 4.3 | [1] |

| Oleanolic Acid | Human PBMCs | 1 µg/mL | 5.9 | [1] |

| Maslinic Acid | Human PBMCs | 10 µg/mL | 2.0 | [1] |

| Centella asiatica Extract | Human PBMCs | 0.02 µg/mL | 8.8 | [1] |

Detailed Experimental Protocols

To facilitate further research into the effects of Acetylastragaloside I, this section provides detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human embryonic kidney (HEK293) cells, or other relevant cell lines.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for PBMCs, DMEM for HEK293) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Treatment with Acetylastragaloside I:

-

Prepare a stock solution of Acetylastragaloside I in a suitable solvent (e.g., DMSO).

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Acetylastragaloside I (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).

-

Include a vehicle control (DMSO) at the same concentration as the highest Acetylastragaloside I treatment.

-

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[2][3]

-

Cell Lysis:

-

Harvest treated cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a CHAPS lysis buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the cell extract.

-

Determine the protein concentration of the extracts using a Bradford or BCA assay.

-

-

Telomerase Extension:

-

In a PCR tube, combine the cell extract (containing a standardized amount of protein) with a TRAP reaction buffer containing a TS primer, dNTPs, and Taq polymerase.

-

Incubate at 25°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.

-

-

PCR Amplification:

-

Add a reverse primer (ACX) to the reaction mixture.

-

Perform PCR amplification of the extended products. A typical cycling protocol is: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 52-60°C for 30 seconds, and 72°C for 45 seconds, with a final extension at 72°C for 5 minutes.

-

-

Detection and Quantification:

Quantitative Real-Time PCR (RT-qPCR) for hTERT Expression

RT-qPCR is used to quantify the mRNA levels of hTERT.[4][5][6]

-

RNA Extraction:

-

Extract total RNA from treated cells using a commercial RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Perform real-time PCR using primers specific for hTERT and a reference gene (e.g., GAPDH, β-actin).

-

Use a SYBR Green or TaqMan-based detection method.

-

A typical cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

-

Data Analysis:

-

Calculate the relative expression of hTERT mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle control.

-

Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK/ERK and PKC pathways.[7][8][9][10]

-

Protein Extraction:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and PKC (p-PKC), as well as antibodies for total ERK and PKC as loading controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

Acetylastragaloside I holds significant promise as a telomerase activator with potential applications in anti-aging and regenerative medicine. While current evidence, largely inferred from related compounds, points towards the involvement of the MAPK/ERK and PKC signaling pathways in upregulating hTERT expression, further direct research is imperative. The experimental protocols detailed in this guide provide a robust framework for future investigations to precisely quantify the efficacy of Acetylastragaloside I and fully elucidate its mechanism of action. Such studies will be crucial for the development of novel therapeutics targeting the fundamental processes of cellular aging.

References

- 1. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. telomer.com.tr [telomer.com.tr]

- 3. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-time determination of human telomerase reverse transcriptase mRNA in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time PCR quantification of human telomerase reverse transcriptase (hTERT) in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hTERT mRNA expression correlates with telomerase activity in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Effects of Acetylastragaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylastragaloside, a key bioactive saponin (B1150181) derived from Astragalus membranaceus, is gaining significant attention in the scientific community for its diverse pharmacological properties. As a triterpenoid (B12794562) saponin, its acetylated form often demonstrates enhanced bioavailability, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in vitro effects of Acetylastragaloside and its related compound, Astragaloside IV (AS-IV), focusing on its anti-oxidative, anti-cancer, anti-fibrotic, immunomodulatory, and wound healing properties. The information presented herein is curated from a range of scientific studies to support further research and drug development endeavors.

Anti-Oxidative Effects

Acetylastragaloside has demonstrated significant cytoprotective effects against oxidative stress in various in vitro models.[1][2] The primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which upregulates the expression of several antioxidant enzymes.[1]

Quantitative Data on Anti-Oxidative Effects

| Cell Line | Stressor | Acetylastragaloside Concentration | Observed Effects | Reference |

| Calf Small Intestine Epithelial Cells | 350 μM H₂O₂ | Not specified | Significantly inhibited cytotoxicity and increased cell viability. Upregulated SOD, GSH-Px, and CAT levels. | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 μg/mL ox-LDL | 10, 20, 50 μM | Dose-dependently enhanced cell viability and migration; suppressed LDH release, apoptosis, ROS production, and NADPH oxidase activity. | [2] |

| Human Proximal Tubular Cell Line (HK-2) | High Glucose | Not specified | Dose-dependently enhanced cell viability, increased activities of SOD, GSH-Px, and CAT, and decreased ROS production. | |

| Hepatocytes | Oxidative Stress | Not specified | Increased glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) activity. |

Experimental Protocols

1.2.1. Induction of Oxidative Stress A common method to induce oxidative stress in vitro is through the exposure of cell cultures to an oxidizing agent. For example, calf small intestine epithelial cells were exposed to 350 μM hydrogen peroxide (H₂O₂) to establish an oxidative stress model. In another study, Human Umbilical Vein Endothelial Cells (HUVECs) were treated with 100 μg/mL oxidized low-density lipoprotein (ox-LDL) to mimic conditions of atherosclerosis. High-glucose conditions were used to induce oxidative stress in the human proximal tubular cell line HK-2.

1.2.2. Assessment of Cytotoxicity and Cell Viability Cell viability can be assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay. Cytotoxicity can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium.

1.2.3. Measurement of Oxidative Stress Markers Intracellular reactive oxygen species (ROS) levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The activities of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) can be quantified using commercially available detection kits.

Visualization of Signaling Pathway

Caption: NFE2L2-ARE signaling pathway activated by Acetylastragaloside.

Anti-Cancer Effects

Acetylastragaloside exhibits anti-tumor properties in various cancer cell lines by inducing apoptosis, arresting the cell cycle, and inhibiting cell proliferation and migration. Furthermore, it has been shown to sensitize cancer cells to conventional chemotherapeutic agents.

Quantitative Data on Anti-Cancer Effects

| Cell Line | Acetylastragaloside Concentration | Observed Effects | Reference |

| Pancreatic Cancer (SW1990, Panc-1) | Dose-dependent | Significantly inhibited tumor cell proliferation and migration; induced apoptosis and cell cycle arrest. | |

| Hepatocellular Carcinoma (HepG2.2.15) | 5 mg/L (AS-IV) | Comparable anti-HBV efficacy to lamivudine. | |

| Intestinal Cancer Cells | Not specified (AS-IV) | Downregulated NOTCH3, enhancing cisplatin (B142131) sensitivity. | |

| Gastric Cancer Cells | Not specified (AS-II) | Activated PI3K/Akt/mTOR pathway, reducing cisplatin-induced autophagy and increasing sensitivity. |

Experimental Protocols

2.2.1. Cell Proliferation and Viability Assays The anti-proliferative effects of Acetylastragaloside can be determined using plate clonality assays, CCK-8 assays, and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays.

2.2.2. Cell Cycle Analysis Flow cytometry is used to analyze the cell cycle distribution of cancer cells treated with Acetylastragaloside. Cells are typically stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

2.2.3. Apoptosis Assays Apoptosis can be detected and quantified by flow cytometry using Annexin V and propidium iodide staining. Western blotting can be employed to measure the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspases (e.g., caspase-3 and -7).

2.2.4. Cell Migration Assay The wound healing or scratch assay is a standard method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.

Visualization of Signaling Pathways

Caption: Intrinsic apoptosis pathway induced by Acetylastragaloside.

Caption: PI3K/Akt/mTOR pathway in chemosensitization.

Anti-Fibrotic Effects

Acetylastragaloside has shown potential in treating fibrotic diseases by inducing autophagy, a cellular process responsible for degrading and recycling damaged components. This effect is mediated through the modulation of specific signaling pathways.

Experimental Protocols

3.1.1. Induction of Fibrosis in Vitro Pulmonary fibrosis can be modeled in vitro by treating lung fibroblasts with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. This induces the differentiation of fibroblasts into myofibroblasts and increases the deposition of extracellular matrix components like collagen.

3.1.2. Assessment of Autophagy The induction of autophagy can be visualized by observing the formation of autophagic vacuoles using transmission electron microscopy. Western blot analysis of autophagy markers, such as the conversion of LC3-I to LC3-II, is a standard method for quantifying autophagy.

3.1.3. Measurement of Fibrotic Markers The expression of fibrotic markers, such as collagen I, collagen III, and alpha-smooth muscle actin (α-SMA), can be measured by quantitative PCR, western blotting, or immunofluorescence to assess the anti-fibrotic effects of Acetylastragaloside.

Visualization of Signaling Pathway

Caption: Ras/Raf/MEK/ERK signaling pathway in autophagy induction.

Immunomodulatory Effects

Acetylastragaloside can modulate the immune system by influencing the polarization of macrophages and regulating the balance of T helper cell subsets.

Experimental Protocols

4.1.1. Macrophage Polarization Model Primary macrophages, such as bone marrow-derived macrophages (BMDMs), are commonly used to study polarization. Cells can be stimulated with specific cytokines to induce M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes. The effect of Acetylastragaloside on this process is then assessed by analyzing the expression of phenotype-specific surface markers and cytokine production.

4.1.2. T-cell Differentiation and Function Assays In vitro models of T-cell differentiation are used to study the effects of Acetylastragaloside on the balance of Th17 and Treg cells. This typically involves isolating naive T cells and culturing them with specific cytokines to drive differentiation towards a particular lineage. The resulting cell populations and their cytokine profiles (e.g., IL-10, IL-6, IL-17) are then analyzed by flow cytometry and ELISA, respectively.

Visualization of Signaling Pathway

Caption: AMPK signaling in the inhibition of M2 macrophage polarization.

Wound Healing Effects

In vitro studies have shown that Acetylastragaloside promotes wound healing by enhancing the migration and proliferation of key skin cells, namely keratinocytes and fibroblasts.

Quantitative Data on Wound Healing Effects

| Cell Type | Acetylastragaloside Concentration | Observed Effects | Reference |

| Human Keratinocytes (HaCaT) | Not specified | +33% wound closure compared to control at 24h. | |

| Human Fibroblasts (HFF-1) | Not specified | +30% wound closure compared to control at 24h. | |

| Fibroblasts | 25-100 µmol/L | Dose-dependently reduces collagen I/III levels and TGF-β1 secretion. |

Experimental Protocols

5.2.1. Scratch Wound Healing Assay This assay is performed by creating a "scratch" in a confluent monolayer of keratinocytes or fibroblasts. The cells are then treated with Acetylastragaloside, and the closure of the scratch is monitored and quantified over time, typically using microscopy and image analysis software. This provides a measure of cell migration and proliferation.

5.2.2. Analysis of Growth Factors and Extracellular Matrix Components ELISA can be used to measure the secretion of growth factors, such as FGF and TGF-β1, into the cell culture medium. The expression and deposition of extracellular matrix proteins like pro-collagen I can be assessed by western blotting or immunofluorescence.

Visualization of Signaling Pathway

Caption: TGF-β1/Smads signaling pathway in wound healing and scar prevention.

Conclusion

The in vitro evidence strongly suggests that Acetylastragaloside is a pleiotropic molecule with significant therapeutic potential. Its ability to counteract oxidative stress, inhibit cancer cell growth, ameliorate fibrosis, modulate immune responses, and promote wound healing highlights its versatility. The signaling pathways elucidated in these studies, including Nrf2-ARE, PI3K/Akt/mTOR, Ras/Raf/MEK/ERK, and TGF-β1/Smads, provide a solid foundation for understanding its mechanisms of action. This technical guide summarizes the current in vitro data, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further investigation is warranted to translate these promising in vitro findings into effective clinical applications.

References

- 1. Astragaloside IV Protects Against Oxidative Stress in Calf Small Intestine Epithelial Cells via NFE2L2-Antioxidant Response Element Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astragaloside IV Protects Against Oxidized Low-Density Lipoprotein (ox-LDL)-Induced Endothelial Cell Injury by Reducing Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetylastragaloside I: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylastragaloside I (ASI) is a small molecule saponin (B1150181) derived from Astragalus membranaceus, a plant with a long history in traditional medicine for treating various ailments. Emerging preclinical research has highlighted the neuroprotective properties of ASI, suggesting its potential as a therapeutic agent for neurodegenerative diseases and ischemic brain injury. This technical guide provides a comprehensive overview of the current understanding of ASI's neuroprotective mechanisms, supported by available quantitative data and detailed experimental protocols.

Core Neuroprotective Mechanisms

Acetylastragaloside I exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inhibiting apoptosis (programmed cell death), and reducing neuroinflammation. These interconnected pathways are crucial in the pathogenesis of numerous neurological disorders.

Anti-Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms, is a key contributor to neuronal damage. While direct quantitative data for Acetylastragaloside I's effect on specific oxidative stress markers is still emerging, studies on the closely related compound, Astragaloside IV, provide valuable insights. These studies have shown that astragalosides can significantly increase the activity of crucial antioxidant enzymes and reduce markers of lipid peroxidation.

Table 1: Effect of Astragalosides on Oxidative Stress Markers in a Rat Model of Focal Cerebral Ischemia/Reperfusion

| Marker | Treatment Group | Result | Fold Change vs. Ischemia Group |

| Superoxide Dismutase (SOD) Activity | Ischemia/Reperfusion | Decreased | - |

| Astragalosides (40 mg/kg) | Increased | Significant Increase[1] | |

| Malondialdehyde (MDA) Content | Ischemia/Reperfusion | Increased | - |

| Astragalosides (40 mg/kg) | Decreased | Significant Decrease[1] |

Experimental Protocol: Measurement of Oxidative Stress Markers (Based on Astragaloside Studies)

-

Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for 120 minutes, followed by reperfusion to mimic ischemic stroke.[1]

-

Drug Administration: Astragalosides (40 mg/kg) are administered orally.[1]

-

Tissue Preparation: At selected time points post-reperfusion (e.g., 1, 3, 7, and 14 days), rats are euthanized, and brain tissues are collected.[1]

-

SOD Activity Assay: Brain tissue homogenates are prepared. The activity of SOD is determined using a spectrophotometric assay that measures the inhibition of the reduction of nitroblue tetrazolium (NBT).

-

MDA Assay: The level of lipid peroxidation is quantified by measuring MDA content using the thiobarbituric acid reactive substances (TBARS) method. The absorbance of the resulting pink-colored product is measured spectrophotometrically at 532 nm.[2][3][4]

Anti-Apoptosis

Apoptosis is a critical pathway leading to neuronal loss in neurodegenerative diseases and ischemic injury. Acetylastragaloside I has been shown to modulate the expression of key proteins involved in the apoptotic cascade, promoting cell survival. The anti-apoptotic effect is often mediated through the PI3K/Akt signaling pathway, which in turn regulates the expression of the Bcl-2 family of proteins.